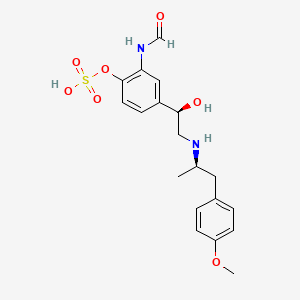

rac Formoterol O-Sulfate

Overview

Description

rac Formoterol O-Sulfate: is a chemical compound with the molecular formula C19H24N2O7S and a molecular weight of 424.47 g/mol . It is a sulfate ester derivative of formoterol, a long-acting beta-2 adrenergic receptor agonist commonly used in the treatment of asthma and chronic obstructive pulmonary disease (COPD). The compound is primarily used for research purposes, particularly in the field of proteomics .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac Formoterol O-Sulfate involves the sulfation of formoterol. The process typically includes the reaction of formoterol with a sulfating agent such as sulfur trioxide-pyridine complex or chlorosulfonic acid under controlled conditions. The reaction is carried out in an appropriate solvent like dichloromethane or acetonitrile at low temperatures to ensure the stability of the product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale sulfation reactions under optimized conditions to maximize yield and purity. The process would likely include steps for purification, such as recrystallization or chromatography, to obtain the final product suitable for research applications .

Chemical Reactions Analysis

Types of Reactions: rac Formoterol O-Sulfate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfate ester group, using nucleophiles like hydroxide ions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed:

Oxidation: Oxidized derivatives of formoterol.

Reduction: Reduced derivatives of formoterol.

Substitution: Hydroxylated formoterol derivatives.

Scientific Research Applications

rac Formoterol O-Sulfate is extensively used in scientific research, particularly in the following areas:

Chemistry: As a reference standard in analytical chemistry for the quantitation of formoterol and its metabolites.

Biology: In studies investigating the metabolic pathways and biological effects of formoterol and its derivatives.

Medicine: Research on the pharmacokinetics and pharmacodynamics of formoterol in the treatment of respiratory diseases.

Mechanism of Action

rac Formoterol O-Sulfate exerts its effects by acting as a beta-2 adrenergic receptor agonist. It binds to beta-2 adrenergic receptors located in the smooth muscle of the airways, leading to the activation of adenylate cyclase and an increase in cyclic adenosine monophosphate (cAMP) levels. This results in the relaxation of bronchial smooth muscle and bronchodilation, which helps alleviate symptoms of asthma and COPD .

Comparison with Similar Compounds

Formoterol: The parent compound, used as a bronchodilator.

Arformoterol: The (R,R)-enantiomer of formoterol, with higher potency.

Salbutamol-4’-O-Sulfate: A sulfate ester derivative of salbutamol, another beta-2 adrenergic agonist

Uniqueness: rac Formoterol O-Sulfate is unique due to its sulfate ester group, which can influence its pharmacokinetic properties and metabolic stability. This makes it a valuable compound for research into the metabolic pathways and biological effects of formoterol derivatives .

Biological Activity

Rac Formoterol O-Sulfate is a sulfate ester derivative of formoterol, a long-acting beta-2 adrenergic receptor agonist (LABA) primarily used in the management of asthma and chronic obstructive pulmonary disease (COPD). This compound exhibits significant biological activity through its mechanism of action, pharmacokinetics, and metabolic pathways. This article delves into the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

This compound functions as a selective beta-2 adrenergic receptor agonist. Upon binding to these receptors located in the bronchial smooth muscle, it activates adenylate cyclase, leading to increased levels of cyclic adenosine monophosphate (cAMP). Elevated cAMP results in relaxation of bronchial smooth muscle and subsequent bronchodilation, alleviating symptoms associated with respiratory conditions such as asthma and COPD .

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its metabolism, primarily through glucuronidation. Studies indicate that the compound undergoes stereoselective metabolism by human liver microsomes, with significant interindividual variability observed in glucuronidation rates . The kinetic parameters for the glucuronidation of its enantiomers are summarized in the following table:

| Enantiomer | (µM) | (pmol/min/mg) |

|---|---|---|

| (R,R) | 827.6 | 2625 |

| (S,S) | 840.4 | 4304 |

| Racemate | 357.2 | 1435 |

This data highlights that the glucuronidation of rac Formoterol shows a preference for the (S,S)-enantiomer over the (R,R)-enantiomer, suggesting potential implications for therapeutic efficacy and safety profiles .

Clinical Efficacy

In clinical studies, rac Formoterol has demonstrated significant improvements in lung function among patients with COPD. A study involving doses of 6, 12, 24, and 48 µg showed increased forced expiratory volume in one second (FEV1) and patient satisfaction compared to placebo . The results are summarized below:

| Dose (µg) | FEV1 Improvement (%) | Patient Satisfaction Score |

|---|---|---|

| Placebo | Baseline | Baseline |

| 6 | +15 | +0.5 |

| 12 | +20 | +1.0 |

| 24 | +30 | +1.5 |

| 48 | +35 | +2.0 |

This data illustrates a dose-response relationship between rac Formoterol administration and improvements in respiratory function.

Inflammatory Response

Research has also explored the anti-inflammatory properties of rac Formoterol. A study assessed its effects on eotaxin-1 expression in bronchial epithelial cells stimulated with IL-4. Results indicated that rac Formoterol significantly down-regulated IL-4-induced eotaxin-1 expression, mediated through beta-2 adrenergic receptors and cAMP pathways . This suggests a dual role for rac Formoterol in not only bronchodilation but also in modulating inflammatory responses.

Study on Asthma Management

A large-scale clinical trial investigated the efficacy of as-needed inhaled corticosteroids combined with formoterol in patients with mild asthma. The findings indicated that this combination reduced severe exacerbations requiring oral corticosteroids by over 60% compared to short-acting beta-agonists alone . This underscores the importance of this compound in asthma management protocols.

Properties

IUPAC Name |

[2-formamido-4-[(1R)-1-hydroxy-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]phenyl] hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O7S/c1-13(9-14-3-6-16(27-2)7-4-14)20-11-18(23)15-5-8-19(28-29(24,25)26)17(10-15)21-12-22/h3-8,10,12-13,18,20,23H,9,11H2,1-2H3,(H,21,22)(H,24,25,26)/t13-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYCKLDLMANMYDY-ACJLOTCBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)OS(=O)(=O)O)NC=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC1=CC=C(C=C1)OC)NC[C@@H](C2=CC(=C(C=C2)OS(=O)(=O)O)NC=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80747825 | |

| Record name | 2-Formamido-4-[(1R)-1-hydroxy-2-{[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino}ethyl]phenyl hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

250336-08-4 | |

| Record name | 2-Formamido-4-[(1R)-1-hydroxy-2-{[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino}ethyl]phenyl hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.